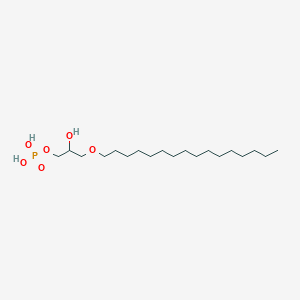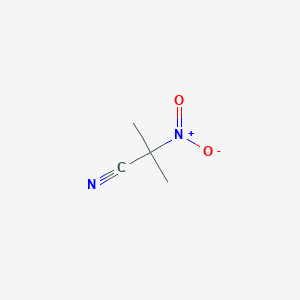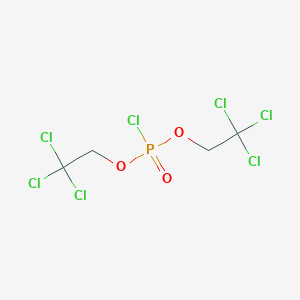
3-クロロベンゼンスルホンアミド
説明
3-Chlorobenzenesulfonamide (3-CBS) is an organic compound with a wide range of applications in the fields of organic synthesis, pharmaceuticals, and biochemistry. It is a versatile reagent and has been used in a variety of synthetic methods, including the synthesis of heterocyclic compounds, dyes, and pharmaceuticals. In addition, 3-CBS has been used in the synthesis of various compounds with biological activity, including antibiotics, antifungal agents, and anti-cancer agents. 3-CBS also has potential applications in the field of biochemistry, as it has been shown to have a wide range of biochemical and physiological effects.
科学的研究の応用
医薬品化学: 炭酸脱水酵素阻害
3-クロロベンゼンスルホンアミドは、二酸化炭素の水和を触媒する酵素であるヒト炭酸脱水酵素(CA)に対する親和性について研究されてきました。 これらの酵素は、さまざまな生理学的プロセスにおいて重要な役割を果たしており、緑内障、高山病、癌などの疾患を治療するための薬物の標的となっています。 . この化合物のCAアイソフォームへの結合能力は、潜在的な治療用途を持つ選択的阻害剤の設計に影響を与える可能性があります。
農業: ナノ肥料の開発
農業では、3-クロロベンゼンスルホンアミドは、ナノ肥料の開発に利用できます。 ナノ肥料は、ナノ材料で栄養素をカプセル化して制御放出を行い、肥料の使用効率を高め、環境への影響を軽減します。 . この化合物の特性は、より効果的で持続可能な農業製品を作成するために活用される可能性があります。
工業プロセス: スルホン化と硫酸化
この化合物は、染料、顔料、医薬品、農薬など、幅広い製品の製造に使用されるスルホン化や硫酸化などの工業化学プロセスにおいて関連しています。 . その他の化学物質との反応性により、さまざまなスルホン酸塩や硫酸塩が生成され、製造プロセスに不可欠となっています。
環境への応用: 廃棄物由来のナノ粒子
3-クロロベンゼンスルホンアミドは、特に廃棄物由来のナノ粒子の合成において、環境科学に応用できる可能性があります。 これらのナノ粒子は、水処理、汚染物質の検出、土壌修復に使用されています。 . この化合物の化学構造は、環境浄化のための新しい材料の開発に役立つ可能性があります。
生化学: 酵素活性研究
生化学では、3-クロロベンゼンスルホンアミドは、酵素活性と相互作用の研究に使用されます。 その結合特性は、酵素阻害と活性化のメカニズムを理解するのに役立ち、これは創薬と代謝経路の理解に不可欠です。 .
材料科学: 先端材料合成
この化合物の化学的特性は、材料科学における先端材料の合成の候補となっています。 その分子構造は、技術的な用途のために特定の特性を持つ新しいポリマーやコーティングを作成するために利用できます。 .
作用機序
Target of Action
The primary targets of 3-Chlorobenzenesulfonamide are the twelve carbonic anhydrase (CA) isoforms . These enzymes catalyze the hydration of carbon dioxide to bicarbonate and acid protons, playing a crucial role in many biological functions in the human body . They are also implicated in numerous ailments and diseases such as glaucoma, high altitude sickness, and cancer .
Mode of Action
3-Chlorobenzenesulfonamide acts as a competitive antagonist and structural analogue of p-aminobenzoic acid (PABA) in the synthesis of folic acid . It inhibits the enzymatic activity of carbonic anhydrases . Despite being designed to inhibit a particular isoform, it can bind to others with similar affinity, potentially causing toxic side effects .
Biochemical Pathways
The inhibition of carbonic anhydrases by 3-Chlorobenzenesulfonamide affects the hydration of carbon dioxide to bicarbonate and acid protons . This can lead to an increase in HCO3- and PO43- excretion in the proximal tubule . The compound’s interaction with these enzymes can significantly impact various biochemical pathways and their downstream effects.
Result of Action
The inhibition of carbonic anhydrases by 3-Chlorobenzenesulfonamide can lead to various molecular and cellular effects. For instance, it can disrupt the balance of bicarbonate and acid protons in the body, affecting many biological functions . Moreover, it can cause toxic side effects due to its affinity for multiple carbonic anhydrase isoforms .
Action Environment
The action, efficacy, and stability of 3-Chlorobenzenesulfonamide can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect the compound’s stability and degradation kinetics . Furthermore, the compound’s interaction with its targets can be influenced by the physiological environment, including the presence of other molecules and ions.
生化学分析
Biochemical Properties
It is known that sulfonamides, a group of compounds to which 3-Chlorobenzenesulfonamide belongs, can interact with various enzymes and proteins . These interactions can influence the function of these biomolecules, potentially affecting various biochemical processes.
Cellular Effects
Related sulfonamides have been shown to have effects on various types of cells and cellular processes . For instance, some sulfonamides can inhibit the activity of carbonic anhydrase, an enzyme involved in maintaining pH and fluid balance in cells .
Molecular Mechanism
The molecular mechanism of action of 3-Chlorobenzenesulfonamide is not fully known. It is likely that it exerts its effects at the molecular level through interactions with biomolecules. This could involve binding interactions with proteins or enzymes, leading to changes in their activity .
Temporal Effects in Laboratory Settings
It is known that the compound is a solid at room temperature and has a melting point of 148-150°C . This suggests that it is relatively stable under normal laboratory conditions.
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of 3-Chlorobenzenesulfonamide in animal models. The use of related sulfonamides in animals has been documented .
Metabolic Pathways
It is known that sulfonamides can interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
It is known that sulfonamides can interact with various transporters and binding proteins .
Subcellular Localization
It is known that sulfonamides can interact with various cellular compartments .
特性
IUPAC Name |
3-chlorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYQJNPRQUFCGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80333989 | |
| Record name | 3-Chlorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80333989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17260-71-8 | |
| Record name | 3-Chlorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80333989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chlorobenzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Amino-2-[2-[4-octyl-3-[2-(4-octylphenyl)ethyl]phenyl]ethyl]propane-1,3-diol](/img/structure/B107937.png)


![3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol](/img/structure/B107944.png)







